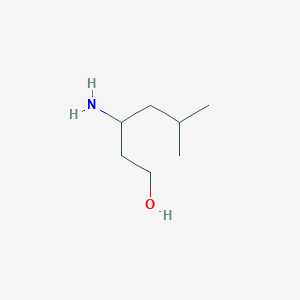
3-Amino-5-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-methylhexan-1-ol, also known as AMP Citrate, is a synthetic compound that has gained popularity in the field of sports nutrition and performance enhancement. It is a stimulant that is believed to enhance energy levels, focus, and physical performance. The compound is structurally similar to DMAA (1,3-dimethylamylamine), which has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks. Despite its popularity, there is limited scientific research available on the safety and efficacy of AMP Citrate. In
Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
3-Amino-5-methylhexan-1-ol derivatives are utilized in the development of fluorescent sensors. For example, certain compounds have been designed for selective recognition of aluminum ions, showing "OFF-ON type" mode in the presence of Al3+ ions. Such sensors have applications in bacterial cell imaging and logic gate applications, as seen with specific derivatives used in imaging E.coli cells and representing INHIBIT logic gates in switching behavior (Yadav & Singh, 2018).
Pharmaceutical Synthesis
Derivatives of this compound play a crucial role in the synthesis of pharmaceutical compounds. For instance, specific analogs are key intermediates in the preparation of drugs like premafloxacin, an antibiotic for veterinary use. The synthesis process often involves multiple steps, including asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's versatility in pharmaceutical manufacturing (Fleck et al., 2003).
Antimalarial Drug Research
In antimalarial drug research, this compound derivatives have been explored. They are part of a series of compounds prepared from substituted phenyl analogs, displaying increasing antimalarial potency against Plasmodium berghei in mice. These derivatives also exhibit excellent activity against resistant strains of parasites, encouraging their clinical trial in human medicine (Werbel et al., 1986).
Antioxidative Defense Mechanisms
Compounds derived from this compound are also investigated for their antioxidative properties. For example, certain oxidized lipid/amino acid reaction products have shown significant protection against lipid peroxidation and protein damage in microsomal systems. This suggests that their formation might be an antioxidative defense mechanism, potentially delaying damage caused by reactive oxygen species (Zamora et al., 1997).
Immunomodulatory Effects
The immunomodulatory activity of this compound derivatives has been studied in vitro. These compounds stimulate the proliferation of lymphocytes and murine peritoneal macrophages, indicating potential use in immunotherapy or as functional drugs in treating immune-related conditions (Drynda et al., 2014).
Safety and Hazards
The safety information for “3-Amino-5-methylhexan-1-ol” indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Propiedades
IUPAC Name |
3-amino-5-methylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULOSAJSWGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
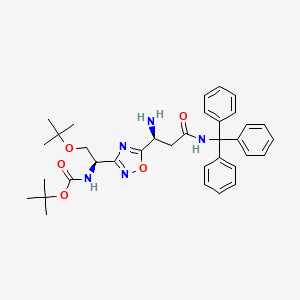
![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)
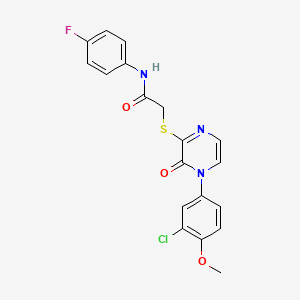
![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)
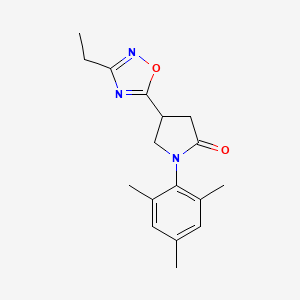

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)
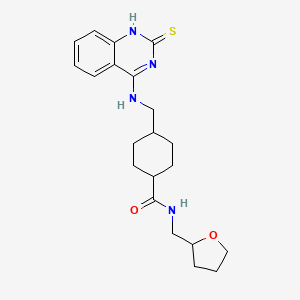
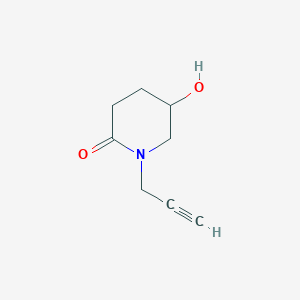
![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)